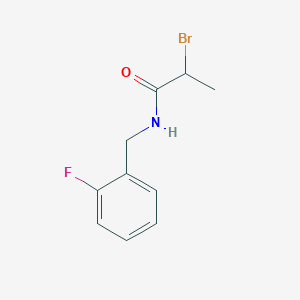

2-Bromo-N-(2-fluorobenzyl)propanamide

Description

2-Bromo-N-(2-fluorobenzyl)propanamide is a halogenated propanamide derivative featuring a bromine atom at the second carbon of the propanamide chain and a 2-fluorobenzyl group attached to the nitrogen. Its molecular formula is C₁₀H₁₀BrFNO, with a molecular weight of 260.10 g/mol. The compound is primarily used in pharmaceutical and organic synthesis research, leveraging the bromine atom’s reactivity for nucleophilic substitution reactions and the fluorinated benzyl group for modulating lipophilicity and bioactivity .

Properties

IUPAC Name |

2-bromo-N-[(2-fluorophenyl)methyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNO/c1-7(11)10(14)13-6-8-4-2-3-5-9(8)12/h2-5,7H,6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDONSDYBHONQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=CC=C1F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(2-fluorobenzyl)propanamide typically involves the bromination of N-(2-fluorobenzyl)propanamide. One common method includes the reaction of N-(2-fluorobenzyl)propanamide with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored until completion.

Industrial Production Methods

While specific industrial production methods for 2-Bromo-N-(2-fluorobenzyl)propanamide are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2-fluorobenzyl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Reduction Reactions: The amide group can be reduced to an amine.

Oxidation Reactions: The compound can be oxidized under specific conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the amide group.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

Major Products

Substitution: Products depend on the nucleophile used, such as azides or thiocyanates.

Reduction: The major product is the corresponding amine.

Oxidation: The products vary based on the extent of oxidation, potentially leading to carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-Bromo-N-(2-fluorobenzyl)propanamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2-fluorobenzyl)propanamide involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can form strong interactions with biological molecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

2-Bromo-N-(4-fluorobenzyl)propanamide (CAS 1119451-51-2)

- Structural Difference : Fluorine substituent at the para position of the benzyl ring instead of ortho.

- However, the ortho-fluoro group in the target compound may increase metabolic stability due to reduced enzymatic accessibility .

- Applications : Discontinued commercially, but historical data suggest utility as a precursor in anticonvulsant drug development .

2-Bromo-N-(3,5-difluorobenzyl)propanamide (CAS 2279124-56-8)

- Structural Difference : Two fluorine atoms at the meta positions of the benzyl ring.

2-Bromo-N-(5-chloro-2-methylphenyl)propanamide (CAS 1211465-92-7)

- Structural Difference : Chlorine and methyl substituents on the aromatic ring.

- Impact : The electron-withdrawing chlorine enhances electrophilicity at the bromine site, accelerating nucleophilic substitutions. The methyl group introduces steric hindrance, which may reduce reaction yields in crowded synthetic pathways .

Data Tables

Table 1: Key Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2-Bromo-N-(2-fluorobenzyl)propanamide | Not Provided | C₁₀H₁₀BrFNO | 260.10 | 2-fluoro, bromo |

| 2-Bromo-N-(4-fluorobenzyl)propanamide | 1119451-51-2 | C₁₀H₁₀BrFNO | 260.10 | 4-fluoro, bromo |

| 2-Bromo-N-(3,5-difluorobenzyl)propanamide | 2279124-56-8 | C₁₀H₉BrF₂NO | 278.09 | 3,5-difluoro, bromo |

| 2-Bromo-N-(5-chloro-2-methylphenyl)propanamide | 1211465-92-7 | C₁₀H₁₁BrClNO | 288.56 | 5-chloro, 2-methyl, bromo |

Research Findings and Trends

- Fluorine Position Matters : Ortho-fluorination improves metabolic stability over para isomers in rodent models .

- Chlorine vs. Bromine : Chlorinated analogues (e.g., CAS 77112-25-5) show lower cytotoxicity but reduced reactivity in Suzuki couplings compared to brominated derivatives .

- Safety Gaps: Limited hazard data exist for most fluorinated propanamides, necessitating further toxicological studies .

Biological Activity

2-Bromo-N-(2-fluorobenzyl)propanamide is an organic compound characterized by the presence of bromine and fluorine atoms, which contributes to its unique biological activity. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic applications. This article explores the biological activity of 2-Bromo-N-(2-fluorobenzyl)propanamide, focusing on its mechanisms of action, synthesis, and relevant case studies.

- Molecular Formula : C10H11BrFNO

- CAS Number : 1225775-93-8

The compound features a brominated amide structure, which is significant for its reactivity and interaction with biological systems. The presence of both bromine and fluorine allows for diverse chemical reactions, including substitution and reduction processes.

The biological activity of 2-Bromo-N-(2-fluorobenzyl)propanamide is primarily attributed to its ability to interact with specific molecular targets within cells. The halogen atoms (bromine and fluorine) can form strong interactions with biological molecules, potentially leading to inhibition or modulation of their functions. This interaction can affect various pathways, particularly those involved in cell signaling and metabolic processes.

Antimicrobial Properties

Research has indicated that compounds similar to 2-Bromo-N-(2-fluorobenzyl)propanamide exhibit antimicrobial activity against a range of pathogens. For instance, derivatives of propanamide have shown selective activity against Chlamydia species, with studies demonstrating significant reductions in chlamydial inclusion numbers in infected cells .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies suggest that similar brominated amides can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways . The structural characteristics of 2-Bromo-N-(2-fluorobenzyl)propanamide may enhance its efficacy as an anticancer agent.

Synthesis and Chemical Reactions

The synthesis of 2-Bromo-N-(2-fluorobenzyl)propanamide typically involves the bromination of N-(2-fluorobenzyl)propanamide using bromine in a suitable solvent like dichloromethane. This reaction is generally conducted at room temperature and requires careful monitoring to achieve high yield and purity.

Reaction Pathways

- Substitution Reactions : The bromine atom can be substituted by various nucleophiles.

- Reduction Reactions : The amide group can be reduced to form an amine.

- Oxidation Reactions : Under specific conditions, oxidation can yield carboxylic acids or other derivatives.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that derivatives similar to 2-Bromo-N-(2-fluorobenzyl)propanamide effectively reduced chlamydial inclusion sizes in infected HEp-2 cells, indicating strong antimicrobial potential .

-

Anticonvulsant Activity : In vivo testing revealed that certain propanamide derivatives provided significant protection against seizures with minimal side effects, suggesting a favorable therapeutic profile for further development .

Test Model ED50 (mg/kg) Side Effects MES 48.0 Low 6 Hz 45.2 Low

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.